![molecular formula C10H13N3O6 B3013451 ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate CAS No. 303997-18-4](/img/structure/B3013451.png)
ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate is a useful research compound. Its molecular formula is C10H13N3O6 and its molecular weight is 271.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that carbamates, a category of organic compounds to which this compound belongs, are often used as protecting groups for amines . They play a crucial role in the synthesis of peptides .
Mode of Action
Carbamates, including the compound , can be installed and removed under relatively mild conditions . They interact with their targets by forming a covalent bond, thereby protecting the amine group from unwanted reactions during the synthesis process .
Biochemical Pathways
Carbamates are integral to the synthesis of peptides . They protect the amine groups during the synthesis process, allowing for the formation of peptide bonds without interference from unwanted side reactions .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with the desired properties . By protecting the amine groups during synthesis, the compound allows for the formation of peptide bonds without unwanted side reactions .
Eigenschaften
IUPAC Name |
ethyl N-[1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-2-19-10(18)12-8(16)6-5-13(3-4-14)9(17)11-7(6)15/h5,14H,2-4H2,1H3,(H,11,15,17)(H,12,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSOFNUZHZYCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)
![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)

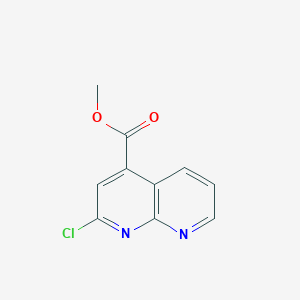
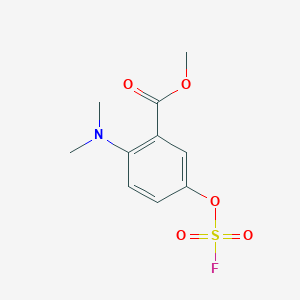

![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)
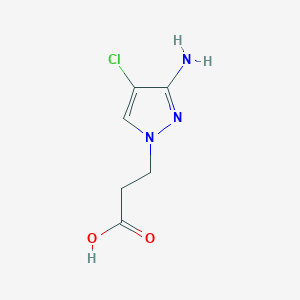
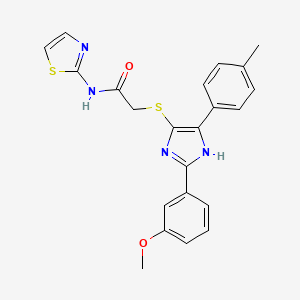

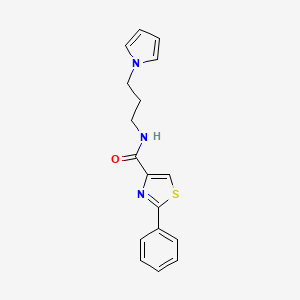
![Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B3013388.png)

![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate](/img/structure/B3013391.png)
